molecular formula C26H26N4O3S2 B11289787 N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11289787
M. Wt: 506.6 g/mol
InChI Key: HKWGKDGDUQZQBH-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” is a complex organic compound that belongs to the class of thioacetamides This compound is characterized by its unique structure, which includes a dimethoxyphenethyl group, a thiazolyl-pyridazinyl moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolyl-pyridazinyl intermediate, followed by the introduction of the dimethoxyphenethyl group and the formation of the thioacetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(thiazol-2-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(pyridazin-3-yl)acetamide
  • N-(4-methyl-2-phenylthiazol-5-yl)-2-(pyridazin-3-yl)acetamide

Uniqueness

The uniqueness of “N-(3,4-dimethoxyphenethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide” lies in its combined structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C26H26N4O3S2/c1-17-25(35-26(28-17)19-7-5-4-6-8-19)20-10-12-24(30-29-20)34-16-23(31)27-14-13-18-9-11-21(32-2)22(15-18)33-3/h4-12,15H,13-14,16H2,1-3H3,(H,27,31)

InChI Key

HKWGKDGDUQZQBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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